molecular formula C19H17N3OS B11164282 [2-(Pyridin-2-yl)quinolin-4-yl](thiomorpholin-4-yl)methanone

[2-(Pyridin-2-yl)quinolin-4-yl](thiomorpholin-4-yl)methanone

Cat. No.: B11164282
M. Wt: 335.4 g/mol
InChI Key: GSSYJJOQSQRTTQ-UHFFFAOYSA-N
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Description

2-(Pyridin-2-yl)quinolin-4-ylmethanone is a quinoline-based compound featuring a pyridin-2-yl substituent at the 2-position of the quinoline core and a thiomorpholin-4-yl group as the ketone substituent.

Properties

Molecular Formula

C19H17N3OS

Molecular Weight

335.4 g/mol

IUPAC Name

(2-pyridin-2-ylquinolin-4-yl)-thiomorpholin-4-ylmethanone

InChI

InChI=1S/C19H17N3OS/c23-19(22-9-11-24-12-10-22)15-13-18(17-7-3-4-8-20-17)21-16-6-2-1-5-14(15)16/h1-8,13H,9-12H2

InChI Key

GSSYJJOQSQRTTQ-UHFFFAOYSA-N

Canonical SMILES

C1CSCCN1C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=N4

Origin of Product

United States

Preparation Methods

Friedländer Annulation

This method involves cyclocondensation of 2-aminobenzaldehyde derivatives with ketones. For [2-(Pyridin-2-yl)quinolin-4-yl]methanone precursors, 2-aminopyridine-3-carbaldehyde reacts with acetylthiomorpholine under acidic conditions:

Reaction Conditions

  • Catalyst: HCl (2 equiv)

  • Solvent: Ethanol, reflux

  • Time: 12–16 hours

  • Yield: 78–82%

Mechanistic studies indicate that the pyridine nitrogen directs regioselective cyclization, forming the quinoline C4 ketone. Proton NMR of intermediates confirms exclusive formation of the 4-acetyl regioisomer.

Skraup Synthesis

An alternative route employs glycerol dehydration with 8-hydroxyquinoline derivatives, though this method introduces challenges in controlling oxidation states. Recent modifications using FeCl₃·6H₂O as a Lewis acid report improved yields (70–75%) but require stringent temperature control (140–160°C).

Functionalization of the Quinoline C4 Position

The thiomorpholine moiety is introduced via nucleophilic acyl substitution or transition metal-catalyzed coupling.

Direct Acylation

Treatment of 4-chloroquinoline intermediates with thiomorpholine in the presence of Pd(OAc)₂ achieves C–N bond formation:

Optimized Protocol

ParameterValue
CatalystPd(OAc)₂ (5 mol%)
LigandXantphos (10 mol%)
BaseCs₂CO₃ (3 equiv)
SolventToluene
Temperature110°C
Yield68–72%

LC-MS analysis reveals <5% undesired homocoupling byproducts when using bulky phosphine ligands.

Grignard Addition

Quinolin-4-yl ketones react with thiomorpholine magnesium bromide in THF at −78°C, followed by oxidative workup:

Key Observations

  • Reaction completes within 2 hours at low temperatures

  • Diethyl ether as co-solvent increases yields to 81%

  • Air-sensitive intermediates necessitate Schlenk techniques

Thiomorpholine Coupling Strategies

Final assembly of the target molecule requires precise control of stereoelectronic factors.

Buchwald-Hartwig Amination

A palladium-mediated approach couples bromoquinoline precursors with thiomorpholine:

Representative Procedure

  • Charge 4-bromo-2-(pyridin-2-yl)quinoline (1 equiv), thiomorpholine (1.2 equiv), Pd₂(dba)₃ (2 mol%)

  • Add DavePhos (4 mol%) and K₃PO₄ (3 equiv) in dioxane

  • Heat at 100°C for 18 hours under N₂

  • Isolate product via column chromatography (SiO₂, EtOAc/hexanes)
    Yield : 85%

Ullmann-Type Coupling

Copper(I)-catalyzed reactions in DMF at 130°C provide comparable yields (78–80%) but generate higher metal residues (>500 ppm).

Synthesis Optimization

Critical parameters influencing reaction efficiency were systematically evaluated:

Solvent Effects

SolventDielectric ConstantYield (%)Purity (%)
DMF36.76892
THF7.57295
Toluene2.48598
Dioxane2.28397

Non-polar solvents favor productive collisions between aromatic systems and thiomorpholine.

Temperature Profiling

Arrhenius analysis of the coupling step reveals an activation energy of 92 kJ/mol, with optimal performance between 100–110°C. Exceeding 115°C promotes decomposition pathways, reducing yields by 12–15% per 5°C increase.

Scalability and Industrial Considerations

Kilogram-scale batches employ continuous flow reactors to mitigate exothermic risks during Friedländer annulation:

Pilot Plant Data

MetricBatch ProcessFlow Process
Cycle Time (h)486
Yield (%)7882
Impurities (%)3.21.8
Energy Consumption120 kWh/kg75 kWh/kg

Flow chemistry enhances heat dissipation, enabling 30% cost reduction in raw material utilization .

Chemical Reactions Analysis

Synthetic Methods and Key Reactivity

The compound is synthesized via Friedländer annulation, Stille coupling, or thiomorpholine acylation reactions. Its reactivity is influenced by:

  • Electron-deficient pyridine-quinoline system (susceptible to nucleophilic attack)

  • Ketone group (participates in condensation or reduction)

  • Thiomorpholine’s sulfur atom (oxidation susceptibility and coordination chemistry)

Table 1: Common Synthesis Routes

MethodStarting MaterialsConditionsYield (%)
Friedländer Annulation2-Aminopyridine, thiomorpholine ketoneDMF, 110°C, 12h62–68
Stille Coupling4-Bromoquinoline, stannane derivativePd(PPh₃)₄, THF, reflux55–60
AcylationQuinoline-4-carbonyl chloride, thiomorpholineEt₃N, DCM, 0°C 70–75

2.1. Nucleophilic Aromatic Substitution

The pyridine-quinoline system undergoes substitution at C-6 or C-8 positions under basic conditions. For example:

  • Reaction with amines (e.g., morpholine) at 80°C in DMSO yields 6-substituted derivatives.

  • Mechanism : Deprotonation of the nucleophile → attack at electron-deficient carbon → rearomatization.

2.2. Ketone Functionalization

The carbonyl group participates in:

  • Grignard Reactions : Formation of secondary alcohols (e.g., with CH₃MgBr).

  • Reduction : LiAlH₄ reduces the ketone to a methylene group, forming [2-(pyridin-2-yl)quinolin-4-yl]methanol.

2.3. Oxidation of Thiomorpholine

The thiomorpholine sulfur oxidizes to sulfoxide or sulfone derivatives using mCPBA or H₂O₂:

  • Sulfoxide : 1.5 eq mCPBA, DCM, 0°C → 25°C

  • Sulfone : 3 eq H₂O₂, AcOH, 60°C

Cross-Coupling Reactions

The compound acts as a substrate in Pd-catalyzed couplings:

Table 2: Cross-Coupling Examples

Reaction TypeReagentProductCatalyst System
Suzuki-MiyauraPhenylboronic acid4-(Phenyl)quinoline derivativePd(OAc)₂, SPhos, K₂CO₃
Buchwald-Hartwig4-Bromoaniline4-(Arylamino)quinolinePd₂(dba)₃, Xantphos

Coordination Chemistry

The pyridine and quinoline nitrogen atoms chelate transition metals:

  • Cu(II) Complexes : Forms 1:2 complexes with Cu(NO₃)₂ in ethanol, used in catalytic oxidation studies .

  • Pd(II) Coordination : Serves as a ligand in Heck reactions, enhancing regioselectivity.

Biological Activity-Driven Reactions

Derivatization for drug discovery includes:

  • Sulfonamide Formation : Reaction with sulfonyl chlorides (e.g., TsCl) to improve solubility.

  • Mannich Reactions : Introduces aminoalkyl groups at C-3 for antimicrobial activity.

Stability and Degradation

  • Photodegradation : UV light (254 nm) induces cleavage of the thiomorpholine ring, forming pyridine-2-carboxamide .

  • Hydrolytic Stability : Stable in pH 4–9; degrades in strongly acidic (pH < 2) or basic (pH > 12) conditions.

Comparative Reactivity

Table 3: Reactivity vs. Analogous Compounds

CompoundOxidation Rate (S→SO)Suzuki Coupling Yield (%)
2-(Pyridin-2-yl)quinolin-4-ylmethanone0.18 min⁻¹ 72
2-(Pyridin-3-yl)quinolin-4-ylmethanone0.09 min⁻¹65

Future Research Directions

  • Developing water-soluble derivatives for biomedical applications.

  • Exploring electrochemical C–H functionalization to bypass traditional coupling methods.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that quinoline derivatives exhibit significant anticancer properties. The compound 2-(Pyridin-2-yl)quinolin-4-ylmethanone, due to its structural features, may inhibit specific cancer cell lines. Studies have shown that compounds with similar structures can interfere with cell proliferation and induce apoptosis in various cancer types.

Case Study: Inhibition of Kinases
A study published in Synthesis highlighted the synthesis of pyrido[3,4-g]quinazoline derivatives, which are known for their kinase inhibition properties. The results suggested that modifications in the quinoline structure could enhance the inhibitory potency against specific kinases implicated in cancer progression .

Antimicrobial Properties

Broad-Spectrum Activity
Compounds containing quinoline and thiomorpholine moieties have been evaluated for their antimicrobial activities. Research indicates that these compounds can exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria.

Data Table: Antimicrobial Efficacy

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
2-(Pyridin-2-yl)quinolin-4-ylmethanoneStaphylococcus aureus12.5 µg/mL
Escherichia coli25 µg/mL
Pseudomonas aeruginosa15 µg/mL

This table summarizes findings from various studies that examined the efficacy of similar compounds against common pathogens.

Neurological Applications

Potential for CNS Disorders
Recent research has suggested that compounds similar to 2-(Pyridin-2-yl)quinolin-4-ylmethanone may have neuroprotective effects. The ability to modulate neurotransmitter systems makes these compounds candidates for treating conditions like Alzheimer's disease and other neurodegenerative disorders.

Case Study: Neuroprotective Effects
A patent study discussed the synthesis of novel pyridine derivatives that showed promise in treating cognitive impairments by inhibiting specific enzymes involved in neurodegeneration . This suggests a potential pathway for utilizing 2-(Pyridin-2-yl)quinolin-4-ylmethanone in neurological therapies.

Material Science Applications

Photophysical Properties
The unique electronic properties of quinoline derivatives make them suitable for applications in organic electronics, including OLEDs (Organic Light Emitting Diodes). The incorporation of thiomorpholine enhances solubility and film-forming properties, which are crucial for device fabrication.

Data Table: Photophysical Properties

Compound NameAbsorption Max (nm)Emission Max (nm)
2-(Pyridin-2-yl)quinolin-4-ylmethanone350450

This table provides insight into the photophysical behavior of the compound, which is essential for evaluating its suitability in electronic applications.

Mechanism of Action

The mechanism of action of 2-(Pyridin-2-yl)quinolin-4-ylmethanone involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The target compound’s structural analogs differ primarily in the substituent attached to the quinoline-4-carbonyl group. Key comparisons include:

Thiomorpholine vs. Morpholine/Piperazine Derivatives
  • Morpholino Derivatives: Compound 20 () [(2-(2-(4-methoxybenzylidene)hydrazinyl)quinolin-4-yl)(morpholino)methanone] exhibits a pIC50 of 7.7072 (predicted) for anti-tubercular activity.
  • Piperazinyl Derivatives: Compounds C1–C7 () feature piperazinyl groups linked to benzoate esters. For example, C1 (Methyl 4-(4-(2-Phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate) is synthesized in 60–70% yield. Piperazine’s basic nitrogen may improve solubility but reduce metabolic stability compared to thiomorpholine .
Pyridin-2-yl vs. Halogenated/Aryl Substituents
  • Pyridin-2-yl vs. Trifluoromethyl Groups: Compound 10 () (2,8-bis(trifluoromethyl)quinolin-4-ylmethanone) incorporates electron-withdrawing CF3 groups, which may enhance metabolic stability but reduce solubility compared to the target compound’s pyridin-2-yl group .
  • Aryl Substituents: B28 and B29 () (2-([1,1'-biphenyl]-4-yl)quinoline-4-carboxylic acid derivatives) highlight the impact of extended aromatic systems on crystallinity and aggregation propensity .

Physicochemical Properties

  • Solubility: Thiomorpholine’s sulfur atom increases molar refractivity (vs.
  • Crystallinity : Analogs like C1–C7 () crystallize as yellow/white solids, suggesting the target compound may exhibit similar behavior .

Biological Activity

The compound 2-(Pyridin-2-yl)quinolin-4-ylmethanone is a novel synthetic molecule that has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure

The structure of 2-(Pyridin-2-yl)quinolin-4-ylmethanone features a quinoline ring system substituted with a pyridine moiety and a thiomorpholine group. This unique combination may contribute to its biological properties.

Research indicates that compounds with similar structural motifs exhibit various mechanisms of action, including:

  • Inhibition of Enzymatic Activity : Many quinoline derivatives act as inhibitors of key enzymes involved in cancer progression, such as protein kinases and choline kinase .
  • Antimicrobial Properties : The presence of the thiomorpholine group is associated with enhanced antimicrobial activity against various pathogens, suggesting potential use in treating infections .
  • Antitumor Activity : Some studies have highlighted the ability of quinoline derivatives to induce apoptosis in cancer cells, making them candidates for further development as anticancer agents .

Anticancer Activity

Studies on related compounds have shown promising anticancer effects. For instance, quinoline derivatives have been found to inhibit cell proliferation and induce apoptosis in various cancer cell lines, including HT-29 (colon cancer) and MCF-7 (breast cancer) cells . The proposed mechanism involves the disruption of cell cycle progression and induction of oxidative stress.

Antimicrobial Activity

The antimicrobial efficacy of 2-(Pyridin-2-yl)quinolin-4-ylmethanone has been assessed against a range of bacteria and fungi. Preliminary results suggest significant inhibitory effects against Gram-positive and Gram-negative bacteria, as well as certain fungal strains .

Anti-inflammatory Effects

Compounds with similar structures have demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This suggests that 2-(Pyridin-2-yl)quinolin-4-ylmethanone may also possess anti-inflammatory activity, potentially useful in treating inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialEffective against multiple bacterial strains
Anti-inflammatoryInhibits pro-inflammatory cytokine production

Case Studies

  • Anticancer Study : A study evaluated the effects of a related quinoline derivative on HT-29 cells. Results indicated a significant reduction in cell viability and increased apoptosis markers after treatment with concentrations ranging from 10 µM to 50 µM over 48 hours .
  • Antimicrobial Evaluation : In vitro testing against Staphylococcus aureus and Escherichia coli showed minimum inhibitory concentrations (MICs) ranging from 5 µg/mL to 20 µg/mL for related compounds, suggesting potential effectiveness for clinical applications .

Q & A

Q. Key Intermediates :

  • 4-Bromo-2,8-bis(trifluoromethyl)quinoline (precursor for lithiation).
  • 2-Pyridyllithium (generated in situ for coupling).
  • Quinoline-carboxylic acid derivatives (critical for ketone formation).

Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Q. Basic

  • X-ray Crystallography : SHELXL refinement is essential for resolving molecular conformation and intermolecular interactions. The program’s robust handling of high-resolution or twinned data ensures accurate determination of bond lengths/angles and hydrogen-bonding networks .
  • Spectroscopy :
    • 1H/13C NMR : Confirms regiochemistry and detects impurities. Pyridyl protons appear as distinct doublets (δ 8.5–9.0 ppm), while thiomorpholine signals show multiplet splitting (δ 3.0–4.0 ppm).
    • HRMS : Validates molecular weight (±1 ppm accuracy).
    • IR Spectroscopy : Identifies carbonyl stretching vibrations (~1650–1700 cm⁻¹) and sulfur-related bands (~600–700 cm⁻¹) .

How can computational methods predict the biological activity of this compound?

Q. Advanced

  • Molecular Docking : Models interactions with target proteins (e.g., Plasmodium falciparum enzymes for antimalarial activity). Analogous quinoline derivatives show strong binding to heme detoxification pathways .
  • QSAR Studies : Structural parameters (e.g., logP, polar surface area) correlate with activity. For example, thiomorpholine substitution increases lipophilicity (logP ~3.5), enhancing blood-brain barrier penetration but reducing aqueous solubility .
  • ADMET Prediction : Tools like SwissADME estimate metabolic stability (e.g., cytochrome P450 interactions) and toxicity profiles. Sulfur atoms in thiomorpholine may reduce oxidative metabolism rates compared to morpholine analogs .

What strategies optimize reaction yields in metal-catalyzed benzylic oxidations for aryl-heteroaryl methanones?

Q. Advanced

  • Catalyst Selection : Transition metals (Co, Mn) with nitrogen-based ligands (e.g., bipyridine) improve substrate activation. Evidence shows Co(acac)₂ increases yields by 20% compared to Mn-based systems .
  • Reaction Conditions :
    • Oxygen partial pressure (1–3 atm) balances oxidation efficiency and side reactions.
    • Solvent polarity (e.g., DMF > THF) stabilizes radical intermediates.
    • Temperature control (80–100°C) minimizes decomposition.
  • Substrate Design : Electron-withdrawing groups (e.g., CF₃) on the quinoline ring enhance reactivity, achieving yields up to 75% for related compounds .

How do structural modifications at the thiomorpholine moiety affect pharmacokinetic properties?

Q. Advanced

  • Ring Size and Substituents :

    • Thiomorpholine vs. Morpholine : Sulfur substitution increases logP by ~0.5 units, improving membrane permeability but reducing solubility.
    • N-Functionalization : Methylation at the thiomorpholine nitrogen enhances metabolic stability (t₁/₂ increased from 2.1 to 4.8 hours in liver microsomes) .
  • Comparative Data :

    ModificationlogPSolubility (µg/mL)Microsomal Stability (t₁/₂, h)
    Thiomorpholine3.512.42.1
    Morpholine3.028.71.8
    N-Methyl-thiomorpholine3.88.94.8

What analytical approaches resolve contradictions in crystallographic data refinement?

Q. Advanced

  • SHELXL Workflow :
    • Initial Model : Generate using dual-space methods (SHELXD) for phase determination.
    • Refinement : Apply restraints for anisotropic displacement parameters and hydrogen bonding. SHELXL’s robust weighting scheme minimizes overfitting .
    • Validation : Use R-factor metrics (R₁ < 0.05 for high-resolution data) and check for residual electron density peaks.
  • Handling Twinning : SHELXL’s TWIN/BASF commands refine twinned data, resolving ambiguities in space group assignment .

What methodologies identify biological targets for this compound in antimalarial research?

Q. Advanced

  • Target Fishing :
    • Genome-wide Association Studies (GWAS) : Link structural motifs (e.g., quinoline-pyridyl ketones) to Plasmodium targets like PfATP4 or hemozoin formation pathways .
    • SPR Biosensing : Surface plasmon resonance screens binding affinity to recombinant proteins (KD < 1 µM for PfCRT) .
  • Mechanistic Studies :
    • Heme Crystallization Assays : Quantify inhibition of β-hematin formation (IC₅₀ ~50 nM for analogs) .
    • Resistance Profiling : Compare activity against wild-type vs. drug-resistant P. falciparum strains (e.g., Dd2 line) to identify target specificity .

How can regioselective functionalization of the quinoline core improve bioactivity?

Q. Advanced

  • Position-Specific Modifications :
    • C4 Substitution : Thiomorpholine at C4 enhances antimalarial activity by mimicking chloroquine’s heme-binding mode .
    • C2 Pyridyl Group : Stabilizes π-π stacking with aromatic residues in enzyme active sites .
  • Case Study : Replacing quinoline-C8 CF₃ with Cl reduces cytotoxicity (CC₅₀ increased from 10 µM to 25 µM) while maintaining efficacy (IC₅₀ ~15 nM) .

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